molecular formula C21H18N2O4 B4759100 (5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4759100
M. Wt: 362.4 g/mol
InChI Key: VUYZEDYDSXOJNK-XICJKMHVSA-N
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Description

(5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a phenylprop-2-en-1-ylidene group, and a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde and 3-phenylprop-2-en-1-amine, which undergo condensation reactions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to yield the final product. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-1-(4-ethoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-2-27-17-13-11-16(12-14-17)23-20(25)18(19(24)22-21(23)26)10-6-9-15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,22,24,26)/b9-6+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYZEDYDSXOJNK-XICJKMHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
(5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
Reactant of Route 3
(5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
Reactant of Route 4
(5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
Reactant of Route 5
(5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
Reactant of Route 6
(5E)-1-(4-ETHOXYPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

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